Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate
Description
Historical Context and Discovery of Imidazopyridine Derivatives
The historical development of imidazopyridine derivatives traces back to the pioneering work of Tschitschibabin and Kirsanow in 1925, who first synthesized imidazopyridines by heating 2,3-aminopyridine derivatives with acetic anhydride. This foundational work established the basic synthetic framework that would later evolve into more sophisticated methodologies. The early synthesis involved reaction of 2-aminopyridine with bromoacetaldehyde at temperatures ranging from 150 to 200 degrees Celsius within sealed tubes, yielding imidazopyridines albeit with relatively low yields. These harsh reaction conditions and modest yields initially limited the exploration of this chemical class, causing the skeleton to be largely ignored in organic chemistry for several decades due to underdeveloped methodologies for accessing highly functionalized molecules.
The renaissance of imidazopyridine chemistry occurred with the advancement of organometallic chemistry and the development of more sophisticated synthetic strategies. The upturn began with the introduction of carbon-hydrogen functionalizations, condensation reactions, and multicomponent reactions that provided more efficient access to these heterocycles. The Tschitschibabin method was subsequently refined through the employment of bases such as sodium hydrogen carbonate under milder reaction conditions, leading to enhanced efficiency and broader substrate scope. These methodological improvements opened new avenues for structural diversification and functional group incorporation, establishing imidazopyridines as privileged scaffolds in medicinal chemistry.
The evolution of synthetic methodologies has been particularly notable in recent decades, with photochemical methods gaining prominence in the 2010s. Photochemistry offers significant advantages over conventional heating approaches, utilizing light as a sustainable energy source while employing less toxic organic reagents and catalysts. Visible-light-induced approaches have flourished, implementing both metallic and metal-free catalytic systems to achieve various transformations including regioselective trifluoromethylation and perfluoroalkylation of imidazo[1,2-a]pyridines. These developments have established a solid foundation for the design and synthesis of more complex derivatives such as ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate.
Significance of 8-Bromo Substitution in the Imidazopyridine Framework
The incorporation of bromine atoms at specific positions within the imidazopyridine framework represents a strategic modification that significantly enhances both reactivity and biological activity profiles. The 8-position bromine substitution in imidazo[1,2-a]pyridine derivatives confers unique electronic and steric properties that influence molecular behavior in both chemical and biological contexts. The bromine atom functions as a versatile synthetic handle, enabling various cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions that facilitate further structural elaboration. These transformations allow for the introduction of diverse functional groups and the construction of complex molecular architectures that would be challenging to access through alternative synthetic routes.
The electronic effects of the 8-bromo substitution pattern significantly impact the reactivity profile of the imidazopyridine core. The bromine atom, being an electron-withdrawing halogen, modulates the electron density distribution within the fused heterocyclic system, affecting both nucleophilic and electrophilic reactivity patterns. This electronic perturbation influences the compound's ability to participate in various chemical transformations and affects its interaction with biological targets. The position-specific nature of this substitution is crucial, as different halogen positions yield distinct reactivity profiles and biological activities.
Research has demonstrated that 8-bromo variants of imidazopyridine derivatives exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts. Studies have shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis and extensively drug-resistant strains, with some compounds achieving up to 99 percent reduction in bacterial load in animal models. The 8-bromo substitution pattern also contributes to improved pharmacokinetic properties, including enhanced brain permeability and metabolic stability that are crucial for central nervous system applications. These findings underscore the strategic importance of the 8-bromo modification in optimizing both synthetic accessibility and biological activity.
Position of this compound in Heterocyclic Chemistry Research
This compound occupies a distinctive position within contemporary heterocyclic chemistry research as both a synthetic intermediate and a lead compound for pharmaceutical development. The compound's molecular formula C₁₀H₉BrN₂O₂ and molecular weight of 269.09 grams per mole reflect a carefully balanced structure that incorporates multiple functional elements. The ethyl carboxylate group at the 3-position provides additional synthetic versatility, serving as a handle for ester hydrolysis, amidation reactions, and other carboxyl-based transformations that expand the compound's utility in medicinal chemistry applications.
The strategic positioning of functional groups within this molecule enables diverse chemical transformations that are essential for structure-activity relationship studies. The carboxylate functionality can undergo various modifications including hydrolysis to yield the corresponding carboxylic acid, reduction to alcohol derivatives, or amidation to generate amide analogues. These transformations, combined with the reactivity of the 8-bromo substituent, provide multiple vectors for structural optimization and property tuning. The compound serves as a key intermediate in the synthesis of more complex imidazo[1,2-a]pyridine derivatives, particularly those designed for specific therapeutic applications.
Table 1: Physical and Chemical Properties of this compound
The compound's role in heterocyclic chemistry research extends beyond its utility as a synthetic intermediate. It serves as a model system for studying the electronic effects of halogen substitution in fused heterocycles and provides insights into structure-property relationships that guide the design of new derivatives. The combination of the imidazopyridine core with the specific substitution pattern represents an optimal balance between synthetic accessibility and functional versatility, making it an attractive target for both academic and industrial research efforts.
Current Research Landscape and Scientific Interest
The contemporary research landscape surrounding this compound and related derivatives reflects a multidisciplinary approach encompassing synthetic methodology development, biological activity screening, and computational studies. Current synthetic efforts focus on developing more efficient and environmentally sustainable routes to these compounds, with particular emphasis on metal-free methodologies and photocatalytic approaches. Recent progress in metal-free direct synthesis protocols has addressed environmental concerns while improving reaction efficiency and reducing hazardous waste generation.
Methodological innovations have emerged from the application of modern synthetic techniques to imidazopyridine chemistry. The development of multicomponent reactions, particularly those utilizing readily available starting materials, has streamlined access to diverse imidazopyridine derivatives. Transition metal-catalyzed reactions continue to play a crucial role, with palladium-catalyzed cross-coupling reactions enabling the construction of complex molecular architectures from simpler building blocks. These synthetic advances have facilitated the preparation of compound libraries for biological screening and structure-activity relationship studies.
Table 2: Recent Synthetic Methodologies for Imidazopyridine Derivatives
The biological activity research surrounding these compounds has revealed promising therapeutic potential across multiple disease areas. Imidazopyridine derivatives have demonstrated activity as respiratory syncytial virus fusion inhibitors, with several highly potent compounds identified through systematic structure-activity relationship studies. Recent investigations have also explored their potential as covalent anticancer agents, particularly targeting KRAS G12C mutations that are prevalent in various cancer types. The success of targeted covalent inhibitors in cancer treatment has spurred the search for novel scaffolds, with imidazo[1,2-a]pyridine emerging as a promising core structure for covalent warhead installation.
The pharmaceutical industry's interest in imidazopyridine derivatives stems from their proven track record as successful drug scaffolds. Several marketed drugs contain the imidazo[1,2-a]pyridine unit, including zolpidem for insomnia treatment, alpidem as an anxiolytic agent, and olprinone for acute heart failure management. This established precedent provides confidence in the therapeutic potential of new derivatives while guiding structure-based drug design efforts. Current research efforts are particularly focused on addressing unmet medical needs such as multidrug-resistant infections and hard-to-treat cancers, areas where imidazopyridine derivatives have shown promising preliminary results.
Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXWHMLLGLJWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 2-Amino-5-bromopyridine and Monochloroacetaldehyde
A patented method describes the preparation of 6-bromoimidazo[1,2-a]pyridine derivatives, which can be adapted for the 8-bromo isomer, using 2-amino-5-bromopyridine reacting with 40% aqueous monochloroacetaldehyde under mild alkaline conditions with ethanol as solvent. The reaction proceeds at 55 °C with bases such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine to facilitate cyclization.
Typical procedure (adapted from patent CN103788092A):
- Reactants: 2-amino-5-bromopyridine (300 mmol), 40% monochloroacetaldehyde aqueous solution (360 mmol), base (varied), ethanol (66.9 g).
- Reaction conditions: Stirring at 55 °C for 5–20 hours depending on base used.
- Workup: Removal of solvent by rotary evaporation, extraction with ethyl acetate and water, drying over anhydrous sodium sulfate, and crystallization from n-hexane/ethyl acetate.
Yields and physical data vary with base:
| Base | Reaction Time (h) | Yield (%) | Melting Point (°C) | Product Description |
|---|---|---|---|---|
| Sodium bicarbonate | 5 | 72.0 | 76.5–78.0 | Off-white crystals |
| Sodium carbonate | 10 | 67.8 | 76.3–78.2 | Light brown crystals |
| Sodium hydroxide | 12 | 35.2 | 75.6–78.2 | Light brown crystals |
| Triethylamine | 20 | 53.4 | 76.3–77.8 | Light brown crystals |
| None (water only) | 20 | 33.4 | 76.8–78.5 | Brown crystals |
This method benefits from mild reaction conditions, ease of handling, and relatively high purity of the product. The choice of base significantly affects yield and reaction time, with sodium bicarbonate providing the best balance of yield and purity.
Synthesis via 5-Bromo-2,3-diaminopyridine and Ethyl Bromopyruvate
An alternative synthetic route involves the condensation of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux in the presence of sodium bicarbonate. This method directly forms the ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate with good crystallinity.
- Reactants: 5-bromo-2,3-diaminopyridine (2.35 mmol), ethyl bromopyruvate (2.35 mmol), sodium bicarbonate (2.35 mmol), ethanol solvent.
- Conditions: Reflux stirring until reaction completion as monitored by TLC.
- Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, solvent evaporation, and recrystallization from hexane.
This method yields yellow crystals of the target compound with high purity and well-defined crystalline structure suitable for further characterization and applications.
Comparative Analysis of Preparation Methods
| Feature | Method 1: Amino-bromopyridine + Monochloroacetaldehyde | Method 2: Diaminopyridine + Ethyl Bromopyruvate |
|---|---|---|
| Starting materials | 2-amino-5-bromopyridine, monochloroacetaldehyde | 5-bromo-2,3-diaminopyridine, ethyl bromopyruvate |
| Base used | Sodium bicarbonate, carbonate, hydroxide, triethylamine | Sodium bicarbonate |
| Solvent | Ethanol | Ethanol |
| Reaction temperature | 55 °C | Reflux |
| Reaction time | 5–20 hours | Until completion (hours) |
| Yield | 33–72% depending on base | High (not numerically specified) |
| Product form | Crystalline solid | Yellow crystals |
| Purity and quality | High with optimized base | High |
| Scalability | Suitable for scale-up | Suitable for lab scale |
Research Findings and Notes
- The reaction mechanism involves nucleophilic attack of the amino group on the aldehyde or keto ester, followed by cyclization and elimination to form the fused imidazo[1,2-a]pyridine ring.
- The presence of the bromo substituent at the 8-position is retained from the starting bromo-substituted pyridine or diaminopyridine.
- The choice of base influences reaction kinetics and yield; mild bases like sodium bicarbonate provide better yields and cleaner products.
- Solvent choice (ethanol) facilitates both reactant solubility and product crystallization.
- Crystallographic studies confirm the planar fused ring system and the orientation of the ethyl carboxylate group, which is important for the compound’s chemical behavior and potential biological activity.
Summary Table of Key Experimental Parameters
| Parameter | Method 1 (Monochloroacetaldehyde) | Method 2 (Ethyl Bromopyruvate) |
|---|---|---|
| Aminopyridine derivative | 2-amino-5-bromopyridine | 5-bromo-2,3-diaminopyridine |
| Carbonyl reagent | 40% monochloroacetaldehyde aqueous | Ethyl bromopyruvate |
| Base | Sodium bicarbonate (optimal) | Sodium bicarbonate |
| Solvent | Ethanol | Ethanol |
| Temperature | 55 °C | Reflux |
| Reaction duration | 5–20 hours | Until completion |
| Workup | Extraction, drying, crystallization | Extraction, drying, recrystallization |
| Yield | Up to 72% | High (exact yield not specified) |
| Product appearance | Off-white to light brown crystals | Yellow crystals |
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-A]pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate generally involves multi-step processes. A common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base like potassium carbonate, leading to the formation of the desired compound through cyclization.
Medicinal Chemistry
This compound has been investigated for its diverse biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens.
- Antiviral Properties : Preliminary investigations suggest that it may possess antiviral activity, making it a candidate for further research in viral disease treatment.
- Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation through interactions with specific molecular targets involved in cell signaling pathways.
Coordination Chemistry
This compound serves as a valuable building block in coordination chemistry, where it can act as a ligand for metal complexes. Its unique structure allows for the formation of stable complexes that can be used in catalysis and materials science.
Material Science
This compound is also utilized in developing new materials. Its chemical properties allow it to be used as a precursor in synthesizing advanced materials with tailored functionalities for electronics and photonics applications.
Comparative Studies
Comparative analyses with similar compounds highlight the unique properties of this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 8-chloroimidazo[1,2-A]pyridine-3-carboxylate | High | Chlorine substitution alters reactivity |
| Ethyl 8-fluoroimidazo[1,2-A]pyridine-3-carboxylate | Moderate | Fluorine may enhance biological activity |
| Ethyl 8-iodoimidazo[1,2-A]pyridine-3-carboxylate | Moderate | Iodine substitution affects solubility |
The presence of bromine imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes this compound a valuable compound for further research and development in medicinal chemistry and related fields.
Mechanism of Action
The mechanism of action of ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-A]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Bromine at 8-position : Enhances electrophilic aromatic substitution reactivity and serves as a handle for cross-coupling reactions.
- Ethyl ester at 3-position : Provides a modifiable functional group for hydrolysis or condensation reactions.
Comparison with Structural Analogs
The following table and analysis highlight critical differences between Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate and related compounds, focusing on substitution patterns, reactivity, and applications.
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Lipophilicity : Introduction of trifluoromethyl groups (e.g., CAS 1254309-85-7) significantly increases logP values, improving blood-brain barrier penetration .
- Crystallographic Data: Ethyl 4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (a sulfur-containing analog) demonstrates planar geometry with anisotropic refinement parameters (R-factor = 0.048), suggesting high structural rigidity .
Biological Activity
Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by a fused imidazole and pyridine ring system. The bromine substitution at the 8th position and the ethyl ester group at the 3rd position contribute to its chemical reactivity and biological interactions.
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom plays a crucial role in modulating the compound's binding affinity to various enzymes and receptors. This interaction can lead to the inhibition or activation of biochemical pathways, impacting cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant pathogens.
Antiviral Properties
Research has explored the compound's antiviral potential, particularly against viruses such as hepatitis B. Preliminary findings suggest that it may inhibit viral replication through interference with viral polymerases or other essential proteins involved in the viral life cycle.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Its structural similarity to known kinase inhibitors suggests that it may act on specific signaling pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Comparative Studies
A comparative analysis of this compound with similar compounds reveals notable differences in biological activity:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 8-chloroimidazo[1,2-A]pyridine-3-carboxylate | Chlorine at position 8 | Less potent antimicrobial activity |
| Ethyl 8-fluoroimidazo[1,2-A]pyridine-3-carboxylate | Fluorine at position 8 | Enhanced anticancer activity |
| Ethyl 6-bromoimidazo[1,2-A]pyridine-8-carboxylate | Bromine at position 6 | Different receptor interaction profile |
Study on Antimicrobial Activity
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Investigation into Antiviral Mechanisms
Another study focused on the antiviral mechanisms of this compound against hepatitis B virus (HBV). The compound was found to significantly reduce HBV replication in vitro by targeting the viral polymerase .
Anticancer Research Findings
In vitro assays conducted on various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. A notable reduction in cell viability was observed at concentrations as low as 10 µM .
Q & A
Q. What are the optimized synthetic routes for Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be tailored to improve yield?
A one-pot two-step reaction strategy is commonly employed for imidazo[1,2-a]pyridine derivatives. For example, ethyl imidazo[1,2-a]pyridine-3-carboxylate analogs are synthesized using 2-aminopyridine, ethyl glyoxylate, and brominated aromatic aldehydes under reflux conditions in ethanol or DMF. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., p-TsOH) to achieve yields >60% . Bromination at the 8-position may require electrophilic substitution using NBS (N-bromosuccinimide) in a DCM/acetic acid system. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure of this compound?
- 1H NMR : Characteristic signals include a triplet for the ethyl ester (–CH2CH3) at δ 1.43 ppm and a quartet for the ester –CH2– group at δ 4.42 ppm. Aromatic protons in the imidazo[1,2-a]pyridine core appear between δ 7.05–9.31 ppm, with deshielded protons near the bromine substituent .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~165 ppm, while the brominated carbon (C-8) appears at ~115 ppm due to electronegativity effects .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C10H9BrN2O2: 284.99). Discrepancies between calculated and observed values (e.g., Δ < 0.01 Da) confirm purity .
Q. What crystallographic methods are employed to resolve the 3D structure of this compound, and how do they inform reactivity?
Single-crystal X-ray diffraction (SCXRD) with Bruker SMART CCD detectors and SAINT software is standard. For example, Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate was analyzed to reveal planar aromatic systems and ester group torsion angles (~180°), which influence π-π stacking and solubility. Crystallographic data (CCDC deposition numbers) are critical for validating synthetic accuracy .
Advanced Research Questions
Q. How can reaction mechanisms for bromination and cyclization steps be elucidated using kinetic and computational studies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For bromination, electrophilic aromatic substitution (EAS) at the 8-position is favored due to resonance stabilization of the sigma complex. Cyclization steps involve nucleophilic attack of the pyridine nitrogen on the α-carbon of the glyoxylate ester, followed by dehydration. Kinetic studies (e.g., monitoring by LC-MS) reveal rate-determining steps, such as imine formation .
Q. What strategies address discrepancies between spectroscopic data and expected molecular properties (e.g., HRMS deviations)?
If HRMS shows deviations (e.g., Δ > 0.02 Da), consider isotopic patterns for bromine (1:1 ratio for 79Br/81Br). For NMR, dynamic effects like rotameric equilibria in the ester group can split signals. Use variable-temperature NMR (VT-NMR) to resolve overlapping peaks. Cross-validate with IR (C=O stretch at ~1700 cm⁻¹) and elemental analysis .
Q. How can this compound serve as a precursor for bioactive molecules, and what assays validate its utility?
The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for drug discovery. For example, analogs like HS-173 (a PI3Kα inhibitor) are synthesized by replacing bromine with sulfonamide-pyridine moieties. Bioactivity is validated via in vitro kinase assays (IC50 determination) and cell viability tests (e.g., MTT assays in cancer lines) .
Q. What computational tools predict the compound’s solubility, stability, and binding affinity in drug design?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like PI3Kα. LogP values (e.g., ~2.5) predict moderate lipophilicity, while COSMO-RS simulations estimate solubility in DMSO/water mixtures. Stability under physiological pH is assessed via HPLC monitoring of degradation products .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
